Shp2-IN-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

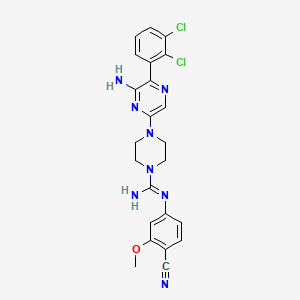

Molecular Formula |

C23H22Cl2N8O |

|---|---|

Molecular Weight |

497.4 g/mol |

IUPAC Name |

4-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-N'-(4-cyano-3-methoxyphenyl)piperazine-1-carboximidamide |

InChI |

InChI=1S/C23H22Cl2N8O/c1-34-18-11-15(6-5-14(18)12-26)30-23(28)33-9-7-32(8-10-33)19-13-29-21(22(27)31-19)16-3-2-4-17(24)20(16)25/h2-6,11,13H,7-10H2,1H3,(H2,27,31)(H2,28,30) |

InChI Key |

MZIJBZJSXSVRKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C(N)N2CCN(CC2)C3=CN=C(C(=N3)N)C4=C(C(=CC=C4)Cl)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SHP2 Inhibitors

A Note to the Reader: Initial searches for the specific inhibitor "Shp2-IN-22" did not yield publicly available data. Therefore, this guide will focus on the well-characterized, pioneering allosteric SHP2 inhibitor, SHP099 , as a representative example to illustrate the mechanism of action for this class of molecules. The principles and methodologies described herein are broadly applicable to the study of other SHP2 inhibitors.

Executive Summary

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical positive regulatory role in multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[1][2][3][4] This guide provides a detailed overview of the mechanism of action of allosteric SHP2 inhibitors, using SHP099 as a primary example. We will delve into the biochemical and cellular effects, experimental protocols for characterization, and the impact on key signaling pathways.

The Role of SHP2 in Cellular Signaling

SHP2 is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to downstream effectors.[1][2] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition.[1][5][6] Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or scaffold proteins via its SH2 domains. This binding event induces a conformational change that relieves the autoinhibition, allowing SHP2 to dephosphorylate its substrates and propagate the signal.[1][5][6]

SHP2's primary role is to promote the activation of the RAS-MAPK pathway, which is essential for cell proliferation, differentiation, and survival.[1][2][3] It is also involved in the regulation of the PI3K-AKT and JAK-STAT signaling pathways.[1][7]

Allosteric Inhibition of SHP2: The Mechanism of SHP099

SHP099 is a first-in-class, potent, and selective allosteric inhibitor of SHP2. Unlike traditional enzyme inhibitors that target the active site, SHP099 binds to a tunnel-like pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and PTP domains in the inactive conformation of SHP2. This binding acts as a "molecular glue," stabilizing the autoinhibited state and preventing the conformational change required for SHP2 activation.

Biochemical Activity

The inhibitory activity of SHP099 has been quantified using various biochemical assays.

| Parameter | Value | Assay Condition | Reference |

| IC50 (SHP2 WT) | 0.069 ± 0.005 µM | Enzyme assay with p-IRS1 peptide and DiFMUP substrate | [8] |

| IC50 (SHP2 E76K) | Not specified | ||

| Selectivity | Highly selective for SHP2 over other phosphatases | Not specified |

Cellular Activity

SHP099 demonstrates potent inhibition of SHP2-dependent signaling in various cell lines.

| Cell Line | Effect | Concentration | Reference |

| MDA-MB-231 | No significant effect on proliferation | Up to 10 µM | [8] |

| HeLa | No significant effect on proliferation | Up to 10 µM | [8] |

Key Signaling Pathways Modulated by SHP2 Inhibition

Inhibition of SHP2 by compounds like SHP099 leads to the downregulation of several key signaling pathways that are often hyperactivated in cancer.

RAS-MAPK Pathway

SHP2 is a critical activator of the RAS-MAPK pathway downstream of RTKs.[2][3][9] By dephosphorylating specific substrates, SHP2 facilitates the activation of RAS, which in turn activates the RAF-MEK-ERK signaling cascade.[9][10]

PI3K-AKT Pathway

The role of SHP2 in the PI3K-AKT pathway is context-dependent, with reports of both positive and negative regulation.[7][11] In some contexts, SHP2 can dephosphorylate negative regulators of the pathway, leading to its activation.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The tyrosine phosphatase SHP2 increases robustness and information transfer within IL-6-induced JAK/STAT signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Inhibition of SHP2 by Shp2-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). As a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 has emerged as a compelling target for therapeutic intervention in oncology and immuno-oncology. The development of allosteric inhibitors, which bind to a site distinct from the catalytic pocket and stabilize the auto-inhibited conformation of SHP2, represents a significant advancement in targeting this previously challenging enzyme. This technical guide provides an in-depth overview of the allosteric inhibition of SHP2 by the novel inhibitor Shp2-IN-22, also known as PB17-026-01. We will delve into the mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to SHP2 and Its Role in Signaling

SHP2 is a ubiquitously expressed enzyme comprising two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate access.

Upon activation of upstream RTKs by growth factors, phosphorylated tyrosine residues on the receptors or their associated scaffolding proteins serve as docking sites for the SH2 domains of SHP2. This binding event induces a conformational change in SHP2, relieving the auto-inhibition and exposing the catalytic site. The now active SHP2 dephosphorylates specific substrates, a key function of which is the positive regulation of the Ras-MAPK pathway. This sustained signaling promotes cell proliferation, survival, and differentiation, and its dysregulation is implicated in various human cancers.

This compound: An Allosteric Inhibitor of SHP2

This compound (also reported as PB17-026-01) is a potent, small-molecule allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, this compound binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding event "locks" SHP2 in its closed, inactive conformation, preventing its activation and subsequent downstream signaling. This mechanism of action offers high selectivity for SHP2 over other protein tyrosine phosphatases.

Mechanism of Allosteric Inhibition

The binding of this compound to the allosteric pocket stabilizes the auto-inhibited state of SHP2. X-ray crystallography studies of the closely related compound PB17-026-01 in complex with SHP2 (PDB ID: 7XHQ) reveal that the inhibitor makes contact with residues from all three major domains of the phosphatase. This effectively acts as a "molecular glue," preventing the conformational change required for SHP2 activation.

Quantitative Data for this compound (PB17-026-01)

The following table summarizes the available quantitative data for the allosteric SHP2 inhibitor PB17-026-01. It is important to note that comprehensive data on Ki, cellular EC50, and pharmacokinetics for this specific compound are not widely available in the public domain. Therefore, representative data from the well-characterized allosteric inhibitor SHP099 is included for comparative purposes, with the understanding that these values may differ for this compound.

| Parameter | This compound (PB17-026-01) | SHP099 (Representative) | Description |

| Biochemical IC50 | 38.9 nM[1][2] | 70 nM | Concentration for 50% inhibition of SHP2 enzymatic activity in a biochemical assay. |

| Ki | Not Reported | ~50 nM | Inhibition constant, representing the binding affinity of the inhibitor to the enzyme. |

| Cellular p-ERK EC50 | Not Reported | ~250 nM (KYSE-520 cells) | Concentration for 50% reduction of phosphorylated ERK in a cellular context. |

| Crystal Structure | PDB: 7XHQ[2] | PDB: 5EHR | Protein Data Bank identifier for the co-crystal structure with SHP2. |

| Pharmacokinetics | Not Reported | Orally bioavailable in mice | Data regarding the absorption, distribution, metabolism, and excretion of the compound. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of SHP2 inhibitors. The following sections provide protocols for key experiments.

Biochemical SHP2 Phosphatase Activity Assay

This protocol is adapted from the methodology used to characterize PB17-026-01[2].

Objective: To determine the in vitro inhibitory activity of this compound on SHP2 phosphatase activity.

Materials:

-

Recombinant full-length SHP2 protein

-

Bis-tyrosyl-phosphorylated peptide (e.g., from IRS-1) for SHP2 activation

-

6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate

-

This compound (or other test compounds)

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% Triton X-100

-

384-well black plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the test compound dilutions.

-

Add 5 µL of a solution containing 0.5 nM SHP2 and 0.125 µM of the activating bis-phosphorylated peptide to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding 10 µL of 200 µM DiFMUP substrate to each well.

-

Incubate at room temperature for 30 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cellular Western Blot for p-ERK Inhibition

Objective: To assess the effect of this compound on the SHP2-mediated MAPK signaling pathway in a cellular context by measuring the phosphorylation of ERK.

Materials:

-

Cancer cell line with an activated RTK pathway (e.g., KYSE-520, MDA-MB-468)

-

Cell culture medium and supplements

-

This compound

-

Growth factor (e.g., EGF) for stimulation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2-4 hours.

-

Stimulate the cells with a growth factor (e.g., EGF at 10 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding kinetics (association rate constant, k_on; dissociation rate constant, k_off) and affinity (dissociation constant, K_D) of this compound to SHP2.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant SHP2 protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

-

Regeneration solution (if necessary)

Procedure:

-

Immobilize recombinant SHP2 onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the SHP2-immobilized surface and a reference surface (without SHP2) to monitor the binding in real-time.

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.

-

If necessary, inject a regeneration solution to remove any remaining bound inhibitor before the next injection.

-

Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values.

Signaling Pathways

This compound, by inhibiting SHP2, effectively blocks the Ras-MAPK signaling pathway. The following diagram illustrates the central role of SHP2 in this cascade and the point of intervention for allosteric inhibitors.

Conclusion

This compound (PB17-026-01) is a potent allosteric inhibitor of SHP2 that effectively locks the enzyme in its inactive conformation. This mechanism provides a highly selective means of targeting a critical node in oncogenic signaling. While detailed cellular and pharmacokinetic data for this specific compound remain to be published, the available biochemical data and the well-understood mechanism of action of this class of inhibitors highlight its potential as a valuable research tool and a promising candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate this compound and other novel allosteric SHP2 inhibitors.

References

Unveiling the Allosteric Grip: A Technical Guide to the Shp2-IN-22 Binding Site on the Shp2 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] Its function is crucial for cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of Shp2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[2][3][4] Consequently, Shp2 has emerged as a compelling therapeutic target in oncology.

Historically, the development of Shp2 inhibitors targeting the highly conserved active site of the phosphatase (PTP) domain has been challenging, often leading to poor selectivity and bioavailability.[2][5] A paradigm shift occurred with the discovery of allosteric inhibitors, which bind to a site distinct from the active site and stabilize the enzyme in its inactive, auto-inhibited conformation.[4][5] While the specific compound "Shp2-IN-22" is not extensively documented in peer-reviewed literature, it is understood to belong to this class of allosteric inhibitors. This guide will, therefore, focus on the well-characterized allosteric binding site targeted by pioneering molecules like SHP099, which represents the binding site and mechanism of action for compounds of the this compound class.

This in-depth technical guide details the binding site of Shp2 allosteric inhibitors, summarizes key quantitative data, provides detailed experimental protocols for the characterization of these inhibitors, and visualizes the relevant biological and experimental workflows.

The Allosteric Binding Site: A Tunnel of Inhibition

Extensive research, primarily through X-ray crystallography, has revealed a distinct allosteric binding pocket on the Shp2 protein. This site is a tunnel-like cavity formed at the interface of three key domains: the N-terminal SH2 (N-SH2) domain, the C-terminal SH2 (C-SH2) domain, and the protein tyrosine phosphatase (PTP) domain.[6]

In its basal state, Shp2 exists in a closed, auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain.[3][4] Allosteric inhibitors, such as those in the this compound class, bind within this inter-domain tunnel, effectively locking the protein in its inactive state. This prevents the conformational change required for Shp2 activation, which would normally be triggered by the binding of its SH2 domains to phosphorylated tyrosines on upstream signaling partners.[6]

Furthermore, a second, distinct allosteric site has been identified in a cleft at the interface of the N-SH2 and PTP domains, offering an alternative avenue for allosteric inhibition.[6]

Quantitative Data for Shp2 Allosteric Inhibitors

The following tables summarize key quantitative data for representative Shp2 allosteric inhibitors, providing insights into their binding affinity, cellular activity, and target engagement.

Table 1: Biochemical and Cellular Potency of Shp2 Allosteric Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular pERK IC50 (nM) | Reference |

| SHP099 | 70 | 94 | [7] |

| RMC-4550 | N/A | N/A | [8] |

| TNO155 | 11 | N/A | [5] |

| IACS-13909 | 15.7 | N/A | [5] |

| Compound 13 | 9 | 94 | [7] |

| Compound 17a | 5 | N/A | [7] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Shp2 Allosteric Inhibitors

| Compound | Concentration (µM) | ΔTm for SHP2-WT (°C) | ΔTm for SHP2-E76K (°C) | Reference |

| SHP099 | 10 | 3.7 | 1.2 | [4][8] |

| RMC-4550 | 10 | 7.0 | 2.3 | [4][8] |

| Ex-57 | 10 | 7.0 | 2.3 | [4][8] |

ΔTm represents the change in the melting temperature of the protein upon ligand binding, indicating target engagement.

Experimental Protocols

Biochemical Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the phosphatase activity of Shp2.

Materials:

-

Recombinant full-length wild-type Shp2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer: 50 mM Tris (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.05% BSA

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well black plates

-

Plate reader capable of fluorescence detection (Excitation: 340 nm, Emission: 450 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 5 µL of the diluted compound solution to the assay wells.

-

Add 10 µL of Shp2 protein solution (final concentration ~0.5 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate solution (final concentration ~100 µM).

-

Immediately begin kinetic reading of the fluorescence signal every minute for 30 minutes.

-

The rate of the reaction (slope of the fluorescence curve) is used to determine the percent inhibition.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[9][10]

Materials:

-

HEK293T cells

-

Culture medium (DMEM with 10% FBS)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies for Western blotting (anti-Shp2 and a loading control)

-

Thermocycler

-

Western blotting equipment

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to ~80% confluency.

-

Treat the cells with the test compound or DMSO (vehicle control) at the desired concentration for 1 hour.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples in a thermocycler to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

-

Collect the supernatant and analyze the protein concentration.

-

Perform Western blotting on the soluble fractions using an anti-Shp2 antibody to detect the amount of soluble Shp2 at each temperature.

-

The temperature at which 50% of the protein is denatured (Tm) is determined. The change in Tm (ΔTm) in the presence of the compound indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][11]

Materials:

-

Recombinant Shp2 protein

-

Test compound (e.g., this compound)

-

ITC instrument

-

Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

-

Thoroughly dialyze the Shp2 protein against the ITC buffer. Dissolve the test compound in the final dialysis buffer.

-

Degas both the protein and compound solutions.

-

Load the Shp2 protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

-

Load the compound solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.

-

The raw data is a series of heat spikes for each injection.

-

Integrate the heat spikes and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).

Visualizations

Signaling Pathway

Caption: Shp2 activation downstream of RTKs and inhibition by this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship: Mechanism of Allosteric Inhibition

Caption: Allosteric inhibition of Shp2 by stabilizing the inactive conformation.

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of Allosteric SHP2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical target in oncology and immunology. As a key positive regulator of the RAS/ERK mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 plays a pivotal role in cell growth, differentiation, and survival. Its dysregulation through gain-of-function mutations or upstream signaling hyperactivation is implicated in various cancers and developmental disorders. The development of SHP2 inhibitors has been historically challenged by the highly conserved and charged nature of the phosphatase active site, leading to poor selectivity and bioavailability. The discovery of allosteric inhibitors, which bind to a unique pocket at the interface of three domains to lock the enzyme in an inactive conformation, marked a significant breakthrough.

This technical guide provides an in-depth analysis of the selectivity profile of allosteric SHP2 inhibitors. As specific data for "Shp2-IN-22" is not publicly available, this document will use the foundational, well-characterized allosteric inhibitor SHP099 as a prime example to detail the principles and methodologies of selectivity profiling. Data and methodologies presented are representative of the high standards required for the development of highly selective therapeutic agents, such as the clinical candidate TNO155.

The Role of SHP2 in Cellular Signaling

SHP2 is a crucial signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways. Its function is integral to several key cellular processes.

-

RAS/ERK Pathway: This is the most well-characterized function of SHP2. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane and subsequent conformational change activates SHP2's phosphatase activity. SHP2 then dephosphorylates specific substrates, such as GAB1, which ultimately leads to the activation of RAS and the downstream ERK/MAPK cascade, promoting cell proliferation and survival.[1][2][3]

-

JAK/STAT Pathway: SHP2's role in the JAK/STAT pathway is context-dependent, with reports of both positive and negative regulation. It can dephosphorylate and inactivate components of the pathway, thereby acting as a negative regulator in certain contexts.[1]

-

PD-1 Immune Checkpoint Pathway: In immunology, SHP2 is a critical downstream effector of immune checkpoint receptors like Programmed Cell Death Protein 1 (PD-1).[4] When PD-1 on T-cells engages its ligand (PD-L1) on tumor cells, SHP2 is recruited to the receptor's cytoplasmic tail. There, it dephosphorylates and inactivates proximal T-cell receptor signaling molecules, leading to the suppression of T-cell activity and allowing cancer cells to evade the immune system.[5]

The central role of SHP2 in these diverse and critical pathways underscores the necessity for highly selective inhibitors to avoid off-target effects.

Quantitative Selectivity Profile of SHP099

High selectivity is the hallmark of a viable drug candidate. Allosteric inhibitors achieve this by targeting a unique conformational pocket not found in other phosphatases, including the closely related homolog SHP1. SHP099 demonstrates exceptional selectivity, with no significant activity observed against a wide panel of other phosphatases.[6]

| Phosphatase Target | Species | IC50 (µM) | Selectivity Fold (vs. SHP2) |

| SHP2 | Human | 0.071 | - |

| SHP1 | Human | >100 | >1400x |

| CD45 | Human | >100 | >1400x |

| DUSP22 | Human | >100 | >1400x |

| HePTP | Human | >100 | >1400x |

| PTP1B | Human | >100 | >1400x |

| PTPH1 | Human | >100 | >1400x |

| PTPRA | Human | >100 | >1400x |

| PTPRE | Human | >100 | >1400x |

| PTPRK | Human | >100 | >1400x |

| PTPRM | Human | >100 | >1400x |

| PTPRN | Human | >100 | >1400x |

| PTPRN2 | Human | >100 | >1400x |

| PTPRQ | Human | >100 | >1400x |

| PTPRR | Human | >100 | >1400x |

| PTPRT | Human | >100 | >1400x |

| PTPRU | Human | >100 | >1400x |

| PTPRZ1 | Human | >100 | >1400x |

| PRL-1 | Human | >100 | >1400x |

| PRL-2 | Human | >100 | >1400x |

| PRL-3 | Human | >100 | >1400x |

| VHR | Human | >100 | >1400x |

| Table 1: Selectivity profile of SHP099 against a panel of human protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs). Data sourced from Chen et al., Nature, 2016.[6] |

Experimental Protocol: Biochemical Phosphatase Inhibition Assay

The determination of inhibitor potency (IC50) and selectivity is typically conducted using a fluorescence-based biochemical assay.[5][7][8]

Principle

The assay measures the enzymatic activity of a given phosphatase on a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). DiFMUP is non-fluorescent, but upon dephosphorylation by a phosphatase, it yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. The IC50 value is the concentration of an inhibitor required to reduce this enzymatic activity by 50%.

Reagents and Materials

-

Enzymes: Recombinant human phosphatases (e.g., full-length SHP2, SHP1, PTP1B, etc.).

-

Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

SHP2 Activator: A dually phosphorylated peptide mimic of an SHP2 binding partner, such as the insulin receptor substrate 1 (IRS-1), is required to activate the full-length wild-type SHP2 enzyme, which is normally in an auto-inhibited state.[5][8]

-

Assay Buffer: Typically contains Bis-Tris (pH 6.0), NaCl, DTT, and a surfactant like Tween-20.

-

Inhibitor: Test compound (e.g., SHP099) serially diluted in DMSO.

-

Hardware: 384-well microplates (black, low-volume), and a microplate reader capable of kinetic fluorescence measurement (e.g., Excitation: 360 nm, Emission: 460 nm).

Procedure for IC50 Determination

-

Enzyme Preparation: Prepare a working solution of the phosphatase in the assay buffer. For full-length SHP2, pre-incubate the enzyme with the activating p-IRS1 peptide (e.g., for 20 minutes at room temperature) to relieve auto-inhibition.[5]

-

Inhibitor Dispensing: Create a serial dilution series of the test inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO. Dispense a small volume (e.g., <1 µL) of each inhibitor concentration into the wells of the 384-well plate. Include DMSO-only wells as a no-inhibition control.

-

Enzyme Addition: Add the prepared enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells. The final concentration of DiFMUP should ideally be at or near the Michaelis-Menten constant (Km) for each specific enzyme to ensure comparable IC50 values across different phosphatases.[5]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity in kinetic mode (e.g., every minute for 10-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence-versus-time curve.

-

Normalize the data, setting the average velocity of the DMSO-only controls as 100% activity and a no-enzyme control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Selectivity Profiling

To determine the selectivity profile, the IC50 determination procedure is repeated for each phosphatase in the panel (as listed in Table 1). The selectivity fold is then calculated by dividing the IC50 value for the off-target phosphatase by the IC50 value for the primary target (SHP2).

Conclusion

The development of potent and selective allosteric SHP2 inhibitors represents a major advancement in targeting a previously "undruggable" class of enzymes. As exemplified by SHP099, these molecules can achieve exceptional selectivity over other phosphatases, including the closely related SHP1. This high degree of specificity is crucial for therapeutic applications, minimizing the potential for off-target effects while effectively modulating key oncogenic and immunological signaling pathways. The robust biochemical assays detailed herein are fundamental to characterizing the selectivity profile of new chemical entities and are a cornerstone of modern drug discovery and development for this important target. The continued development of inhibitors like TNO155, guided by these principles, holds significant promise for the treatment of various cancers.[][10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sellerslab.org [sellerslab.org]

- 7. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Allosteric SHP2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. It plays a pivotal role in multiple cellular processes by regulating key signaling cascades, most notably the RAS-ERK pathway.[1][2] The discovery of allosteric inhibitors that lock SHP2 in an auto-inhibited conformation has opened new avenues for therapeutic intervention.

Due to limited publicly available data for the specific inhibitor Shp2-IN-22 (IC50 of 17.7 nM), this guide will focus on the in vitro characterization of SHP099 , the prototypical allosteric SHP2 inhibitor. The methodologies and principles described herein are representative of the characterization cascade for this class of molecules and are applicable to the study of other allosteric SHP2 inhibitors like this compound. SHP099 is a potent, selective, and orally bioavailable small molecule that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in its inactive state.[1][3][4]

Quantitative Summary of In Vitro Activity

The following tables provide a consolidated overview of the in vitro potency and cellular activity of SHP099.

| Biochemical Potency | IC50 (µM) | Notes |

| Wild-Type SHP2 | 0.071 | Allosteric inhibition of phosphatase activity.[1][5] |

| SHP2 (PTP domain only) | No inhibition | Demonstrates allosteric mechanism, as the binding site is absent.[6] |

| SHP1 | No activity | Demonstrates high selectivity over the closely related SHP1 phosphatase.[5][6] |

| SHP2 E76K Mutant | 2.896 | Reduced potency against this leukemia-associated, activating mutation.[7] |

| SHP2 D61Y Mutant | 1.241 | Reduced potency against this Noonan syndrome-associated, activating mutation.[7] |

| SHP2 A72V Mutant | 1.968 | Reduced potency against this Noonan syndrome-associated, activating mutation.[7] |

| SHP2 E69K Mutant | 0.416 | Shows some activity against this leukemia-associated mutation.[7] |

| Cellular Activity | Cell Line | IC50 / EC50 (µM) | Assay Type |

| p-ERK Inhibition | KYSE-520 | ~0.25 | Inhibition of downstream signaling.[6] |

| p-ERK Inhibition | MDA-MB-468 | ~0.25 | Inhibition of downstream signaling.[6] |

| Anti-Proliferation | KYSE-520 | 1.4 - 2.5 | Inhibition of cell growth (colony formation).[4] |

| Anti-Proliferation | MV4-11 | 0.32 | Inhibition of leukemia cell growth.[7] |

| Anti-Proliferation | TF-1 | 1.73 | Inhibition of leukemia cell growth.[7] |

Key Experimental Protocols

Detailed methodologies for the essential in vitro characterization of allosteric SHP2 inhibitors are provided below.

Biochemical SHP2 Phosphatase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2.

Principle: The assay measures the dephosphorylation of a surrogate substrate by recombinant SHP2 enzyme. Allosteric inhibitors are expected to show reduced potency as the concentration of a peptide that activates SHP2 is increased.

Materials:

-

Recombinant full-length SHP2 protein

-

Activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide)

-

Fluorogenic phosphatase substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)

-

Assay Buffer: Tris-based buffer (pH 7.5), DTT, and a non-ionic detergent (e.g., Tween-20).

-

Stop Solution: A potent, non-specific phosphatase inhibitor (e.g., bpV(phen)).

-

Test compound (e.g., SHP099)

-

384-well assay plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant SHP2 enzyme, and the activating phosphopeptide to the assay buffer.

-

Incubate the mixture for a defined period (e.g., 30-60 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 25°C.

-

Terminate the reaction by adding the stop solution.

-

Measure the fluorescence signal using a microplate reader (e.g., excitation at 340 nm and emission at 450 nm).[8]

-

Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular p-ERK Inhibition Assay

This assay assesses the inhibitor's ability to block the SHP2-dependent RAS-ERK signaling pathway within a cellular context.

Principle: In many cancer cell lines, the RAS-ERK pathway is constitutively active and dependent on SHP2 function. Inhibition of SHP2 leads to a measurable decrease in the phosphorylation of ERK (p-ERK).

Materials:

-

A SHP2-dependent cancer cell line (e.g., KYSE-520 esophageal squamous cell carcinoma)

-

Cell culture medium and supplements

-

Test compound (e.g., SHP099)

-

Lysis buffer

-

Assay kit for detecting p-ERK (e.g., SureFire p-ERK assay kit or similar ELISA/HTRF-based kits)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours) at 37°C.[5]

-

Aspirate the media and add lysis buffer to lyse the cells and release cellular proteins.

-

Quantify the levels of p-ERK in the cell lysates according to the manufacturer's protocol for the chosen assay kit.

-

Determine the IC50 value for p-ERK inhibition by normalizing the data to untreated controls and fitting to a dose-response curve.

Cell Proliferation / Colony Formation Assay

This assay measures the long-term effect of the inhibitor on the ability of cancer cells to proliferate and form colonies.

Principle: By inhibiting critical pro-survival signaling pathways, SHP2 inhibitors can suppress the rate of cell division and the ability of single cells to grow into colonies.

Materials:

-

A SHP2-dependent cancer cell line (e.g., KYSE-520)

-

Cell culture medium and supplements

-

Test compound (e.g., SHP099)

-

6-well or 12-well cell culture plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in multi-well plates.

-

Allow cells to attach, and then treat with various concentrations of the test compound.

-

Incubate the cells for an extended period (e.g., 10-14 days), replacing the media with fresh compound every 3-4 days.[9]

-

After the incubation period, wash the cells with PBS.

-

Fix the colonies with methanol for 10-15 minutes.

-

Stain the fixed colonies with crystal violet solution for 10-20 minutes.

-

Gently wash away the excess stain with water and allow the plates to air dry.

-

Visually inspect and quantify the colonies (either manually or using an imaging system).

-

Calculate the reduction in colony formation relative to vehicle-treated controls to assess the anti-proliferative effect.

Visualizations: Pathways and Workflows

SHP2 Signaling and Allosteric Inhibition

The following diagram illustrates the central role of SHP2 in the RAS-ERK signaling pathway and the mechanism of its allosteric inhibition.

Caption: SHP2 activation by RTKs and its role in the RAS-ERK pathway, with allosteric inhibition by SHP099 locking SHP2 in an inactive state.

Experimental Workflow for In Vitro Characterization

This diagram outlines the typical workflow for the in vitro assessment of a novel SHP2 inhibitor.

Caption: A streamlined workflow for the in vitro characterization of a novel SHP2 inhibitor, from biochemical assays to cellular validation.

References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. sellerslab.org [sellerslab.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lifetechindia.com [lifetechindia.com]

- 9. Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multil ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03864D [pubs.rsc.org]

Shp2-IN-22: A Technical Guide to its Effects on the RAS/MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2-IN-22 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively, plays a positive role in signal transduction, most notably in the RAS/Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By modulating the activity of key signaling nodes, SHP2 influences a multitude of cellular processes, including proliferation, survival, differentiation, and migration. Consequently, aberrant SHP2 activity is implicated in the pathogenesis of various human diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of this compound on the RAS/MAPK signaling pathway, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of the SHP2 protein. This binding event stabilizes SHP2 in an inactive, auto-inhibited conformation. In this conformation, the N-terminal SH2 domain of SHP2 blocks the catalytic phosphatase domain, preventing it from accessing and dephosphorylating its substrates. The positive regulatory role of SHP2 in the RAS/MAPK pathway is executed upon its recruitment to phosphorylated receptor tyrosine kinases (RTKs) or scaffold adapter proteins like Gab1. This recruitment relieves the auto-inhibition, allowing SHP2 to dephosphorylate key substrates that ultimately leads to the activation of RAS. By locking SHP2 in its inactive state, this compound effectively prevents this activation step, thereby inhibiting the downstream signaling cascade.

Quantitative Data

This compound has been characterized by its potent inhibitory activity against the SHP2 phosphatase. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Comments |

| IC50 | 17.7 nM | - | In vitro biochemical assay measuring the concentration of this compound required to inhibit 50% of SHP2 phosphatase activity.[1] |

| Cellular Effects | Inhibits proliferation, migration, and invasion | MIA PaCa-2 (pancreatic cancer) | This compound has been shown to have anti-cancer properties in this KRAS mutant cell line.[1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams have been generated using the DOT language.

Caption: RAS/MAPK Signaling Pathway and the inhibitory action of this compound.

References

In-depth Technical Guide: Cellular Targets of SHP2 Inhibitors

A comprehensive analysis of the cellular targets and mechanisms of action of Src-homology 2 domain-containing phosphatase 2 (SHP2) inhibitors, with a focus on methodologies for target identification and characterization.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific inhibitor "Shp2-IN-22" did not yield any publicly available data. Therefore, this guide will focus on the broader class of allosteric SHP2 inhibitors, with specific examples from well-characterized compounds like SHP099, to provide a representative understanding of the cellular targets and the methodologies used to identify them.

Introduction to SHP2 and its Role in Cellular Signaling

Src-homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways.[1][2][3] It is a key transducer of signals from receptor tyrosine kinases (RTKs), cytokine receptors, and integrins.[4] SHP2 is broadly expressed and participates in the regulation of cell proliferation, survival, differentiation, and migration.[4]

Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1] Upon activation by upstream signals, such as growth factor binding to an RTK, SHP2 is recruited to phosphorylated tyrosine residues on receptors or scaffold proteins via its SH2 domains. This binding event induces a conformational change, relieving the auto-inhibition and activating the phosphatase activity of SHP2.

SHP2 primarily functions as a positive regulator of the Ras-MAPK signaling pathway.[2][4] Dysregulation of SHP2 activity, often through gain-of-function mutations, is associated with developmental disorders like Noonan syndrome and various cancers, including juvenile myelomonocytic leukemia and solid tumors.[1][2] This has made SHP2 an attractive target for therapeutic intervention.

Identifying the Cellular Targets of SHP2 Inhibitors

A variety of advanced experimental techniques are employed to identify the direct and indirect cellular targets of SHP2 inhibitors. These methods provide a comprehensive view of the inhibitor's mechanism of action and its effects on cellular signaling networks.

Quantitative Phosphoproteomics

Quantitative mass spectrometry-based phosphoproteomics is a powerful tool to globally assess the impact of SHP2 inhibition on cellular phosphorylation events. This approach can identify proteins whose phosphorylation status changes upon inhibitor treatment, thus revealing downstream signaling pathways affected by SHP2 activity.

A common experimental workflow for quantitative phosphoproteomics is as follows:

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a method used to verify direct target engagement of a drug in a cellular environment.[1][5] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be quantified to confirm that the inhibitor directly interacts with SHP2 inside the cell.

The general steps for a CETSA experiment are outlined below:

Key Cellular Targets and Affected Signaling Pathways

SHP2 inhibition primarily impacts signaling pathways that are dependent on its phosphatase activity for signal propagation. The most well-documented consequence of SHP2 inhibition is the downregulation of the Ras-MAPK pathway.

Quantitative Data on Cellular Targets

The following table summarizes representative quantitative data for the well-characterized allosteric SHP2 inhibitor, SHP099. This data is indicative of the type of information that would be generated for any novel SHP2 inhibitor.

| Assay Type | Target | Cell Line | Inhibitor | IC50 / Kd | Reference |

| Biochemical Inhibition | Recombinant SHP2 | - | SHP099 | 71 nM | [1] |

| Cellular Thermal Shift | Endogenous SHP2 | HEK293T | SHP099 | ΔTm = 3.7 °C | [1] |

| Cell Proliferation | KYSE-520 (EGFR amplified) | KYSE-520 | SHP099 | GI50 ≈ 2 µM | [6] |

Table 1: Representative Quantitative Data for the SHP2 Inhibitor SHP099.

Phosphoproteomic studies have identified numerous proteins whose phosphorylation levels are altered upon SHP2 inhibition. These are often substrates or downstream effectors of SHP2. A selection of these is presented in the table below.

| Protein | Function | Effect of SHP2 Inhibition | Reference |

| GAB1 | Scaffolding protein | Increased phosphorylation | [7] |

| DOK1 (p62Dok) | Docking protein | Increased phosphorylation | [8] |

| ERK1/2 (MAPK3/1) | Kinase, cell proliferation | Decreased phosphorylation | [4] |

Table 2: Examples of Cellular Proteins Affected by SHP2 Inhibition as Identified by Phosphoproteomics.

Detailed Experimental Protocols

Biochemical Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 of an inhibitor against recombinant SHP2.

-

Reagents and Materials:

-

Recombinant human SHP2 protein.

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).

-

SHP2 inhibitor (serial dilutions).

-

384-well microplate.

-

Plate reader capable of fluorescence detection.

-

-

Procedure:

-

Prepare a working solution of recombinant SHP2 in assay buffer.

-

Add a small volume of the serially diluted SHP2 inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

-

Add the SHP2 working solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the DiFMUP substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

-

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol provides a general framework for performing a CETSA experiment to confirm target engagement in cells.

-

Reagents and Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

SHP2 inhibitor.

-

PBS (Phosphate-Buffered Saline).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Antibodies for SHP2 and a loading control for Western blotting.

-

PCR tubes or strips.

-

Thermal cycler.

-

Centrifuge.

-

Equipment for SDS-PAGE and Western blotting.

-

-

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with the SHP2 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) in the incubator.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A no-heat control should be included.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Pellet the precipitated proteins by centrifugation at high speed.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SHP2 in each sample by Western blotting using an anti-SHP2 antibody.

-

Quantify the band intensities and plot the percentage of soluble SHP2 as a function of temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve indicates target stabilization.[5][10]

-

Conclusion

The identification and characterization of the cellular targets of SHP2 inhibitors are crucial for understanding their therapeutic potential and for the development of novel anti-cancer agents. A combination of quantitative proteomics, cellular target engagement assays, and biochemical methods provides a robust framework for elucidating the mechanism of action of this important class of drugs. While specific data for "this compound" is not available in the public domain, the methodologies and expected outcomes described in this guide, using well-studied inhibitors as examples, provide a comprehensive blueprint for the investigation of any new SHP2 inhibitor.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Technical Guide: Application of SHP2 Allosteric Inhibitors in the Study of KRAS Mutant Cancers

A Note on Nomenclature: This guide focuses on the well-characterized allosteric SHP2 inhibitor, SHP099, as a representative molecule for studying KRAS mutant cancers. The specific inhibitor "Shp2-IN-22" was not found in publicly available scientific literature, suggesting it may be a novel, unpublished compound or an internal designation. The principles, protocols, and data presented herein for SHP099 are broadly applicable to other potent and selective allosteric SHP2 inhibitors.

Introduction: The Rationale for Targeting SHP2 in KRAS-Driven Malignancies

Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] For decades, direct inhibition of oncogenic KRAS has been a formidable challenge, earning it the moniker of an "undruggable" target.[2] This has spurred research into alternative therapeutic strategies, including the targeting of critical downstream effectors and upstream activators of KRAS signaling.

One such promising upstream regulator is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[4] It acts as a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Upon RTK activation, SHP2 is recruited to phosphorylated adaptor proteins, leading to its activation and subsequent dephosphorylation of substrates that ultimately results in the activation of RAS.[5] In KRAS-mutant cancers, SHP2 activity is often required to maintain the high levels of RAS-GTP necessary for tumor cell proliferation and survival.[4][6] Therefore, inhibition of SHP2 presents a compelling therapeutic strategy to indirectly target KRAS-driven cancers.[1][2][7]

Allosteric inhibitors of SHP2, such as SHP099, have emerged as valuable research tools and potential therapeutics. These inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an auto-inhibited conformation.[8] This mode of inhibition is highly specific and avoids the challenges associated with targeting the highly conserved active site of phosphatases.

This technical guide provides an in-depth overview of the use of allosteric SHP2 inhibitors, exemplified by SHP099, for the preclinical investigation of KRAS mutant cancers. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of the representative allosteric SHP2 inhibitor, SHP099.

Table 1: In Vitro Biochemical Potency of SHP099

| Target | Assay Condition | IC50 (nM) | Reference |

| SHP2 (WT) | Fluorescence-based enzyme assay | 69 ± 5 | [9] |

| SHP2 (E76K mutant) | Thermal Shift Assay (ΔTm) | Weaker binding than WT | [10] |

| SHP1 | Biochemical Assay | >1000-fold selectivity for SHP2 | [11] |

Table 2: Cellular Activity of SHP099 in KRAS Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | Assay | Endpoint | IC50 / Effect | Reference |

| MIA PaCa-2 | Pancreatic | G12C | 3D Spheroid Growth | Proliferation | Sensitive | [7] |

| Multiple Lines | Various | G13D, G12C | Cell Viability | Proliferation | More sensitive than G12D, Q61R | [12] |

| KYSE520 | Esophageal Squamous | WT | pERK Inhibition | MAPK Pathway | Potent Inhibition | [13] |

| Neuroblastoma Panel | Neuroblastoma | ALK mutant | Cell Viability | Proliferation | Sensitive | [14] |

Signaling Pathways and Experimental Workflows

SHP2 in the RAS-MAPK Signaling Pathway

The following diagram illustrates the central role of SHP2 in the activation of the RAS-MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs). In KRAS mutant cancers, this pathway is constitutively active, and SHP2 activity is often required to sustain this oncogenic signaling.

Caption: SHP2 in the RAS-MAPK signaling pathway.

Experimental Workflow for Evaluating SHP2 Inhibitors

The following diagram outlines a typical preclinical workflow for the evaluation of a novel SHP2 inhibitor in the context of KRAS mutant cancers.

Caption: Preclinical evaluation workflow for SHP2 inhibitors.

Detailed Experimental Protocols

SHP2 Phosphatase Activity Assay (Biochemical)

This protocol is adapted from established fluorescence-based enzymatic assays.[9]

Objective: To determine the in vitro inhibitory activity (IC50) of a compound against SHP2.

Materials:

-

Recombinant human SHP2 protein (wild-type or mutant)

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

-

Test compound (e.g., SHP099) dissolved in DMSO

-

384-well black, low-volume microplates

-

Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of SHP2 enzyme solution (e.g., 0.5 nM final concentration) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

Initiate the reaction by adding 5 µL of DiFMUP substrate (e.g., 10 µM final concentration).

-

Immediately measure the fluorescence intensity at time 0 and then kinetically every 1-2 minutes for 15-30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Normalize the reaction rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (3D Spheroid)

This protocol is based on the finding that the sensitivity of KRAS mutant cells to SHP2 inhibition is more apparent in 3D culture models.[7][15]

Objective: To assess the effect of an SHP2 inhibitor on the growth of KRAS mutant cancer cells in a 3D spheroid model.

Materials:

-

KRAS mutant cancer cell line (e.g., MIA PaCa-2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Ultra-low attachment 96-well spheroid microplates

-

Test compound (e.g., SHP099)

-

CellTiter-Glo® 3D Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed the cells (e.g., 1,000 - 5,000 cells/well) in the ultra-low attachment plates in 100 µL of culture medium.

-

Centrifuge the plates at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.

-

Prepare serial dilutions of the test compound in culture medium.

-

Carefully remove 50 µL of the medium from each well and add 50 µL of the medium containing the test compound at 2x the final concentration.

-

Incubate the spheroids with the compound for 72-96 hours.

-

Assess cell viability using the CellTiter-Glo® 3D reagent according to the manufacturer's instructions. Briefly, add the reagent to each well, mix, and measure luminescence.

-

Normalize the luminescence signal to the vehicle-treated control wells.

-

Plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-ERK Inhibition

Objective: To determine the effect of an SHP2 inhibitor on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Materials:

-

KRAS mutant cancer cells

-

Test compound (e.g., SHP099)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SHP2 inhibitor for a specified time (e.g., 2-24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-ERK.

Conclusion

Allosteric SHP2 inhibitors, exemplified by SHP099, are powerful tools for investigating the reliance of KRAS mutant cancers on the RAS-MAPK signaling pathway. The provided data, protocols, and diagrams offer a comprehensive guide for researchers and drug development professionals to design and execute preclinical studies aimed at evaluating the efficacy and mechanism of action of SHP2 inhibitors in this challenging cancer subtype. The consistent observation of synergy with MEK inhibitors highlights a promising combination therapy strategy that warrants further clinical investigation. As our understanding of the intricate signaling networks in KRAS-driven tumors deepens, SHP2-targeted therapies are poised to become a valuable component of the therapeutic armamentarium.

References

- 1. researchgate.net [researchgate.net]

- 2. targetedonc.com [targetedonc.com]

- 3. Synthetic Lethality of SHP2 and XIAP Suppresses Proliferation and Metastasis in KRAS‐mutant Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SHP-2 phosphatase contributes to KRAS-driven intestinal oncogenesis but prevents colitis-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosyl phosphorylation of KRAS stalls GTPase cycle via alteration of switch I and II conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]

- 7. Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

Shp2-IN-22: A Technical Guide to its Role in Modulating Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Shp2-IN-22, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Shp2, encoded by the PTPN11 gene, is a critical signaling node and a proto-oncogene that plays a pivotal role in multiple cellular processes, including proliferation, survival, and differentiation. Dysregulation of Shp2 activity is implicated in the pathogenesis of various cancers. This compound has emerged as a valuable tool for investigating the therapeutic potential of Shp2 inhibition. This document details the mechanism of action of this compound, its impact on cancer cell proliferation, comprehensive experimental protocols for its characterization, and a summary of its quantitative effects.

Introduction to Shp2 and its Role in Cancer

Shp2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways, which are fundamental for cell growth and survival.[1] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the catalytic site of the phosphatase domain. Upon growth factor stimulation, Shp2 is recruited to phosphorylated tyrosine residues on activated receptors or docking proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.

In numerous malignancies, hyperactivation of Shp2, either through gain-of-function mutations in the PTPN11 gene or through upstream signaling from overactive RTKs, drives oncogenic signaling and promotes cancer cell proliferation, survival, and metastasis.[1][2] Consequently, Shp2 has become a compelling therapeutic target in oncology.

This compound: A Potent Allosteric Inhibitor

This compound is a novel, potent, and orally bioavailable allosteric inhibitor of Shp2.[3] It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing Shp2 in its inactive, auto-inhibited conformation.[4] This mechanism of action prevents the activation of Shp2 and subsequently blocks its downstream signaling cascades.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the key quantitative data for this compound's inhibitory activity.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (Shp2 inhibition) | 17.7 nM | Biochemical assay | [3][5][6] |

| Effect on Cell Proliferation | Inhibition | MIA PaCa-2 (Pancreatic Cancer) | [3][5] |

| Effect on Cell Migration | Inhibition | MIA PaCa-2 (Pancreatic Cancer) | [3][5] |

| Effect on Cell Invasion | Inhibition | MIA PaCa-2 (Pancreatic Cancer) | [3][5] |

Signaling Pathways Modulated by this compound

This compound, by inhibiting Shp2, effectively downregulates the RAS-RAF-MEK-ERK signaling pathway, which is a primary driver of cancer cell proliferation.

Caption: this compound inhibits the RAS-MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Proliferation Assay (CCK-8 Assay)

This protocol is designed to quantify the effect of this compound on the proliferation of cancer cells.

Materials:

-

MIA PaCa-2 cells (or other cancer cell lines of interest)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed MIA PaCa-2 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. A vehicle control (DMSO) should be included.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the cell proliferation assay.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

MIA PaCa-2 cells

-

Complete growth medium

-

Serum-free medium

-

This compound

-

DMSO

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed MIA PaCa-2 cells in 6-well plates and grow until they form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with serum-free medium to remove detached cells.

-

Add serum-free medium containing different concentrations of this compound or vehicle control to the wells.

-

Capture images of the scratch at 0 hours.

-

Incubate the plates at 37°C in a 5% CO₂ incubator.

-

Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Caption: Workflow for the wound healing assay.

Transwell Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

-

MIA PaCa-2 cells

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

This compound

-

DMSO

-

24-well Transwell plates with 8 µm pore size inserts

-

Matrigel

-